Victorin C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

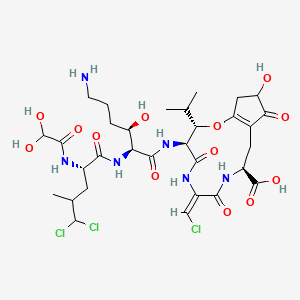

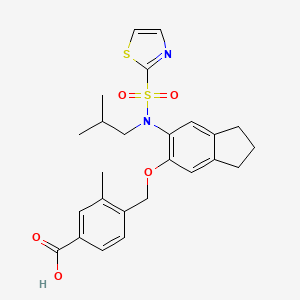

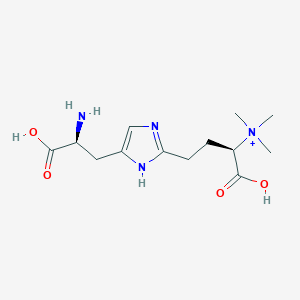

Victorin C is a heterodetic cyclic peptide produced by the fungus Cochliobolus victoriae that is required for pathogenicity in the organism It has a role as a mycotoxin. It is a heterodetic cyclic peptide, an organochlorine compound and a secondary alpha-hydroxy ketone.

Applications De Recherche Scientifique

1. Induction of Enzyme Activity

Victorin C, a host-specific toxin produced by Helminthosporium victoriae, has been found to induce the activity of hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT) in oat leaves. This enzyme catalyzes the final step in the biosynthesis of oat phytoalexins, specifically avenanthramides. The induction of HHT by Victorin C is dose-dependent, and the enzyme shows highest specificity to 5-hydroxyanthranilate for the anthranyl moiety, while feruloyl-CoA is most effective for the cinnamoyl moiety. This induction suggests that Victorin C's interaction with oats leads to an accumulation of avenanthramides due to the induction of HHT (Ishihara et al., 1997).

2. Induction of Apoptotic/Senescence-like Response

Victorin C has been shown to induce an apoptotic/senescence-like response in oats. This includes the specific binding of the toxin to proteins of the mitochondrial glycine decarboxylase complex, inhibition of this complex, and specific proteolytic cleavage of the Rubisco large subunit. Furthermore, victorin treatment results in chlorophyll loss and DNA laddering, which are indicative of apoptosis. The study suggests that victorin may cause premature senescence of leaves through these mechanisms (Navarre & Wolpert, 1999).

3. Interaction with Ion Channels

Research has explored the effect of victorin C on single ion channels of oat protoplasts. The hypothesis was that changes in membrane permeability, a symptom of the disease caused by the pathogen producing victorin C, might be due to the interaction of the toxin with ion channels in the plasmalemma. The patch-clamp method was used to investigate channel activities in the presence and absence of the toxin (Mayer & Novacky, 1989).

4. Binding to Proteins in Various Organisms

Victorin C binds to a discrete number of proteins in all organisms tested, including oats and other plant species, as well as eukaryotic and prokaryotic cells. This finding suggests that victorin has a wide range of potential interactions across different biological systems, which could be relevant for understanding its mode of action and effects in various organisms (Loschke et al., 1994).

5. Role in Ribosomally Encoded Peptides

Victorin C, a peptide toxin from Cochliobolus victoriae, has been identified as a ribosomally synthesized and posttranslationally modified peptide (RiPP). This discovery unveils the genetic and molecular bases for the biosynthesis of victorin, expanding our understanding of fungal RiPPs and their roles in plant-pathogen interactions (Kessler et al., 2020).

Propriétés

Nom du produit |

Victorin C |

|---|---|

Formule moléculaire |

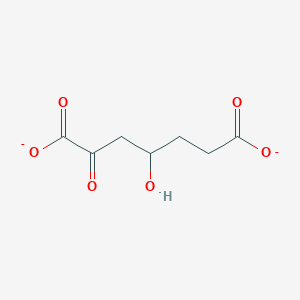

C31H45Cl3N6O13 |

Poids moléculaire |

816.1 g/mol |

Nom IUPAC |

(3S,4S,7E,10S)-4-[[(2S,3R)-6-amino-2-[[(2S)-5,5-dichloro-2-[(2,2-dihydroxyacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxyhexanoyl]amino]-7-(chloromethylidene)-14-hydroxy-5,8,13-trioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.3.0]pentadec-1(12)-ene-10-carboxylic acid |

InChI |

InChI=1S/C31H45Cl3N6O13/c1-11(2)23-21(28(47)38-16(10-32)26(45)37-15(30(49)50)8-13-19(53-23)9-18(42)22(13)43)40-27(46)20(17(41)5-4-6-35)39-25(44)14(7-12(3)24(33)34)36-29(48)31(51)52/h10-12,14-15,17-18,20-21,23-24,31,41-42,51-52H,4-9,35H2,1-3H3,(H,36,48)(H,37,45)(H,38,47)(H,39,44)(H,40,46)(H,49,50)/b16-10+/t12?,14-,15-,17+,18?,20-,21-,23-/m0/s1 |

Clé InChI |

LMRCOCQPONDBMR-NLTLFHTOSA-N |

SMILES isomérique |

CC(C)[C@H]1[C@@H](C(=O)N/C(=C/Cl)/C(=O)N[C@@H](CC2=C(O1)CC(C2=O)O)C(=O)O)NC(=O)[C@H]([C@@H](CCCN)O)NC(=O)[C@H](CC(C)C(Cl)Cl)NC(=O)C(O)O |

SMILES canonique |

CC(C)C1C(C(=O)NC(=CCl)C(=O)NC(CC2=C(O1)CC(C2=O)O)C(=O)O)NC(=O)C(C(CCCN)O)NC(=O)C(CC(C)C(Cl)Cl)NC(=O)C(O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

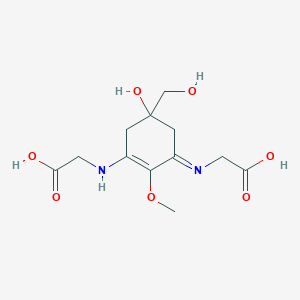

![N-[5-[methyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1260206.png)

![sodium;(2S,5R,6R)-6-[[(2S)-2-[(8-hydroxy-2-oxochromene-3-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1260224.png)